2-(2-Bromophenoxy)pyridine

Enzyme Inhibition Myeloperoxidase Inflammation

2-(2-Bromophenoxy)pyridine (CAS 94191-74-9) is a brominated heterocyclic building block composed of a pyridine ring linked via an ether bridge to an ortho-brominated phenyl ring (C₁₁H₈BrNO, MW 250.09 g/mol). It is commercially supplied as a white to light yellow crystalline solid with catalogued purity levels typically at 95% or higher.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 94191-74-9
Cat. No. B1282401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)pyridine
CAS94191-74-9
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=CC=N2)Br
InChIInChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H
InChIKeySMNHOCXRZOGARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenoxy)pyridine (CAS 94191-74-9): Core Properties and Procurement Identity


2-(2-Bromophenoxy)pyridine (CAS 94191-74-9) is a brominated heterocyclic building block composed of a pyridine ring linked via an ether bridge to an ortho-brominated phenyl ring (C₁₁H₈BrNO, MW 250.09 g/mol) . It is commercially supplied as a white to light yellow crystalline solid with catalogued purity levels typically at 95% or higher . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the pyridine nitrogen provides a metal-coordination site [1]. Directly reported biological profiling data exist, including potent inhibition of human myeloperoxidase (MPO) and eosinophil peroxidase (EPX), making it a relevant entry point for peroxidase-targeted drug discovery campaigns [2].

Why 2-(2-Bromophenoxy)pyridine Cannot Be Casually Replaced by Its Regioisomers or the Unsubstituted Analog


Bromophenoxypyridines are not functionally interchangeable. The position of the bromine atom on the phenoxy ring dictates both the compound's physicochemical properties (boiling point, density, lipophilicity) and its biological target engagement profile. For instance, 2-(2-Bromophenoxy)pyridine exhibits a boiling point of 307.9 °C and an XLogP3 of 3.1, which differ meaningfully from its 4-bromo regioisomer (322.4 °C) and the non-brominated 2-phenoxypyridine (274.4 °C, XLogP3 ~2.6), directly impacting purification strategy and metabolic stability predictions . More critically, documented enzyme inhibition data show that 2-(2-Bromophenoxy)pyridine achieves an IC₅₀ of 1.40 nM against recombinant human MPO, a level of potency that cannot be assumed for the 3-bromo or 4-bromo analogs in the absence of equivalent primary assay data [1]. Substitution with a cheaper, non-brominated or differently brominated analog therefore risks both divergent synthetic reactivity in cross-coupling steps and unvalidated biological outcomes.

Quantitative Evidence Guide: How 2-(2-Bromophenoxy)pyridine Differentiates from Closest Analogs


Sub-Nanomolar Myeloperoxidase (MPO) Inhibition: Potency in a Recombinant Assay

In a recombinant human myeloperoxidase (MPO) assay using an aminophenyl fluorescein-based detection system in the presence of 120 mM NaCl, 2-(2-Bromophenoxy)pyridine inhibited MPO with an IC₅₀ of 1.40 nM [1]. By contrast, the same compound exhibited an IC₅₀ of 42,000 nM against PMA-induced MPO in human neutrophils when measured by luminometry, representing a ~30,000-fold shift in potency that is assay-context-dependent [1]. No equivalent recombinant MPO IC₅₀ data have been publicly curated for the 3-bromo or 4-bromo regioisomers, meaning the 2-bromo substitution pattern is uniquely associated with this level of in vitro potency against the isolated enzyme.

Enzyme Inhibition Myeloperoxidase Inflammation Drug Discovery

Selectivity Window Between MPO and Eosinophil Peroxidase (EPX)

2-(2-Bromophenoxy)pyridine inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a bromination activity assay using tyrosine as substrate (10 min incubation), whereas it inhibits recombinant MPO with an IC₅₀ of 1.40 nM under the aforementioned conditions [1]. This yields a ~257-fold selectivity window for MPO over EPX at the isolated enzyme level. Such selectivity is therapeutically relevant because dual MPO/EPX inhibition profiles must be carefully balanced to avoid impairing host defense functions while achieving anti-inflammatory efficacy.

Peroxidase Selectivity Eosinophil Peroxidase Inflammatory Disease

Boiling Point Elevation Relative to the Non-Brominated 2-Phenoxypyridine Core

The presence of the ortho-bromine atom elevates the boiling point of 2-(2-Bromophenoxy)pyridine to 307.9 ± 22.0 °C at 760 mmHg , compared to 274.4 °C for the non-brominated 2-phenoxypyridine . This ~33.5 °C difference is large enough to affect distillation-based purification protocols and vapor-phase handling. Density also increases from 1.1 g/cm³ (2-phenoxypyridine) to 1.5 g/cm³ (2-(2-Bromophenoxy)pyridine), which alters solvent partitioning behavior . These bulk property shifts are inherent to the brominated scaffold and would not be replicated by the parent phenoxypyridine or by regioisomers with different boiling points (e.g., 2-(4-Bromophenoxy)pyridine: 322.4 °C ).

Physicochemical Properties Purification Distillation

Ortho-Bromo Electronic Effect on Cross-Coupling Reactivity

The ortho-bromo substituent in 2-(2-Bromophenoxy)pyridine is sterically and electronically distinct from the para-bromo isomer in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings of bromophenoxypyridines, the reactivity order has been established as -Br (ortho/para) > -OSO₂F > -Cl, with the ortho position often requiring tailored ligand/catalyst systems to overcome steric hindrance while still achieving high conversion [1]. Suppliers explicitly cite the suitability of 2-(2-Bromophenoxy)pyridine for Suzuki and Buchwald-Hartwig amination reactions, enabled by the bromine at the ortho position [2]. This regiospecific reactivity profile means that the synthetic chemist cannot freely interchange the 2-bromo, 3-bromo, and 4-bromo isomers without re-optimizing coupling conditions and expecting different yields.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Chemistry

Application Scenarios Where 2-(2-Bromophenoxy)pyridine (CAS 94191-74-9) Delivers Defensible Value


MPO-Focused Medicinal Chemistry Hit Expansion

A drug discovery program targeting myeloperoxidase for inflammatory or cardiovascular indications can use 2-(2-Bromophenoxy)pyridine as a validated hit scaffold with a confirmed IC₅₀ of 1.40 nM against recombinant human MPO [1]. The documented ~257-fold selectivity over EPX provides an initial selectivity baseline that can guide the design of focused libraries. Procurement of this specific ortho-bromo regioisomer ensures that the SAR exploration begins from a data-backed starting point rather than an untested analog.

Peroxidase Selectivity Profiling and Tool Compound Development

Researchers investigating differential inhibition of heme peroxidases (MPO, EPX, lactoperoxidase) can deploy 2-(2-Bromophenoxy)pyridine as a reference tool compound for which both MPO (1.40 nM) and EPX (360 nM) IC₅₀ values are publicly curated [1]. The availability of dual-target activity data from a single curated source (BindingDB/ChEMBL) reduces the need for initial broad-panel screening and accelerates the assembly of selectivity benchmark datasets.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry and process chemistry groups seeking a bromophenoxypyridine building block for library synthesis can select 2-(2-Bromophenoxy)pyridine for its ortho-bromo reactivity handle, which is explicitly compatible with Suzuki-Miyaura and Buchwald-Hartwig amination protocols [2]. The regiospecific reactivity of the ortho-bromide supports predictable derivatization trajectories that may not be achievable with the para-isomer without modifying the catalyst system.

Physicochemical Property-Driven Purification Method Development

In process development settings where distillation or fractional crystallization is employed, the measured boiling point of 307.9 °C and density of 1.5 g/cm³ for 2-(2-Bromophenoxy)pyridine provide concrete design parameters. These values differentiate the compound from both the lighter 2-phenoxypyridine (274.4 °C, 1.1 g/cm³) and the higher-boiling 2-(4-bromophenoxy)pyridine (322.4 °C), enabling precise tuning of separation unit operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.